molecular formula C19H22N2O3 B2620311 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1797558-72-5

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2620311
CAS No.: 1797558-72-5
M. Wt: 326.396
InChI Key: AZQGYJNVIQOWEM-UHFFFAOYSA-N
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Description

4-((1R,5S)-8-azabicyclo[321]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a fascinating chemical compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through a multi-step process involving the formation of the azabicyclooctane core, followed by the attachment of the pyrrolidinone and methoxyphenyl groups. The reaction typically involves:

  • Formation of the azabicyclo[3.2.1]oct-2-ene core.

  • Introduction of the carbonyl group at the 8-position.

  • Attachment of the 4-methoxyphenyl group to the pyrrolidin-2-one moiety.

Industrial Production Methods: On an industrial scale, the synthesis would require optimization for cost-effectiveness and yield, possibly employing catalytic methods and high-throughput techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, potentially at the methoxyphenyl group or the pyrrolidinone ring, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can occur at the carbonyl group, resulting in the corresponding alcohol derivatives.

  • Substitution: The compound may undergo substitution reactions, especially at the methoxyphenyl group, which could be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

  • Oxidation: Agents such as KMnO4 or H2O2.

  • Reduction: Reagents like NaBH4 or LiAlH4.

  • Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The products of these reactions would vary based on the exact reagents and conditions used but may include oxidized derivatives, reduced alcohols, or substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, aiding in the development of novel materials or pharmaceuticals.

Biology: Research may focus on its interaction with biological systems, potentially studying its effects on cellular processes or its use as a biochemical probe.

Medicine: Given its intricate structure, it might exhibit interesting pharmacological properties, including activity as a central nervous system agent or other therapeutic effects.

Industry: Applications could span from its use in chemical manufacturing processes to roles in developing new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on the specific context in which it is used. Potential molecular targets could include:

  • Receptors or enzymes in biological systems, influencing signaling pathways or metabolic processes.

  • Interaction with other chemicals in a synthetic or industrial setting, facilitating reactions or forming stable complexes.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as other azabicyclo[3.2.1]octanes or pyrrolidin-2-ones, its uniqueness might lie in the specific substitution pattern and functional groups attached. Similar compounds include:

  • 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-phenylpyrrolidin-2-one.

  • 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one. These analogs can help elucidate the unique properties and potential advantages of 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one.

Properties

IUPAC Name

4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-17-9-7-14(8-10-17)20-12-13(11-18(20)22)19(23)21-15-3-2-4-16(21)6-5-15/h2-3,7-10,13,15-16H,4-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQGYJNVIQOWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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